molecular formula C16H22N2O4S2 B12236023 4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12236023
M. Wt: 370.5 g/mol
InChI Key: XZNQTCNPLDXCQP-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both morpholine and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Methanesulfonylphenyl Intermediate:

    Coupling with Morpholine and Thiomorpholine: The intermediate is then reacted with morpholine and thiomorpholine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine moiety.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Various substitution reactions could occur on the phenyl ring or the nitrogen atoms in the morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases, particularly those involving oxidative stress or enzyme dysregulation.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Production: Possible applications in the production of specialized polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methanesulfonylphenyl)morpholine: Lacks the thiomorpholine moiety.

    2-(Thiomorpholine-4-carbonyl)morpholine: Lacks the methanesulfonylphenyl group.

Uniqueness

The presence of both morpholine and thiomorpholine moieties, along with the methanesulfonylphenyl group, makes 4-(4-Methanesulfonylphenyl)-2-(thiomorpholine-4-carbonyl)morpholine unique. This combination of functional groups could confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H22N2O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

[4-(4-methylsulfonylphenyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H22N2O4S2/c1-24(20,21)14-4-2-13(3-5-14)18-6-9-22-15(12-18)16(19)17-7-10-23-11-8-17/h2-5,15H,6-12H2,1H3

InChI Key

XZNQTCNPLDXCQP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCOC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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